ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the following steps:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-methyl-1H-indole-3-carboxylate, the indole core is formed through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation reactions.
Attachment of the Ethylphenoxyethyl Group: This step involves the reaction of the indole derivative with 4-ethylphenol and an appropriate alkylating agent to introduce the ethylphenoxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The ethylphenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer cells and microbial infections.
Biological Studies: It can be used to study the biological activities of indole derivatives, including their interactions with various enzymes and receptors.
Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation . The hydroxy and ethylphenoxyethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a similar indole core but with a pyridyl substituent instead of the ethylphenoxyethyl group.
Ethyl indole-2-carboxylate: A simpler indole derivative with fewer functional groups.
Uniqueness
Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the ethylphenoxyethyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C26H27NO4/c1-4-18-10-12-19(13-11-18)31-15-14-27-17(3)24(26(29)30-5-2)22-16-23(28)20-8-6-7-9-21(20)25(22)27/h6-13,16,28H,4-5,14-15H2,1-3H3 |
InChI Key |
VVWGGKJJRFJQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C(=C(C3=C2C4=CC=CC=C4C(=C3)O)C(=O)OCC)C |
Origin of Product |
United States |
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